molecular formula C5H5Cl3O B12531243 Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)- CAS No. 701223-12-3

Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)-

Cat. No.: B12531243
CAS No.: 701223-12-3
M. Wt: 187.45 g/mol
InChI Key: AUVFGQDYJGWIJS-BYPYZUCNSA-N
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Description

Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)- is a specialized organic compound with the molecular formula C5H5Cl3O and a molecular weight of 187.45 g/mol . This compound is characterized by a cyclopropane ring substituted with two chlorine atoms and a methyl group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)- can be synthesized through various methods. One common approach involves the reaction of cyclopropanecarboxylic acid with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction typically occurs under reflux conditions, producing the desired compound along with sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products .

Industrial Production Methods

In industrial settings, the production of Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)- often involves large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Mechanism of Action

The mechanism of action of Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)- involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)- is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct reactivity and stability compared to other cyclopropane derivatives. This makes it particularly valuable in the synthesis of specialized organic compounds .

Properties

CAS No.

701223-12-3

Molecular Formula

C5H5Cl3O

Molecular Weight

187.45 g/mol

IUPAC Name

(1S)-2,2-dichloro-1-methylcyclopropane-1-carbonyl chloride

InChI

InChI=1S/C5H5Cl3O/c1-4(3(6)9)2-5(4,7)8/h2H2,1H3/t4-/m0/s1

InChI Key

AUVFGQDYJGWIJS-BYPYZUCNSA-N

Isomeric SMILES

C[C@]1(CC1(Cl)Cl)C(=O)Cl

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)Cl

Origin of Product

United States

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